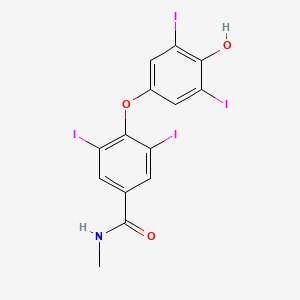
T4-FormicAcid-N-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T4-FormicAcid-N-methylamide, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a chemical compound with the molecular formula C14H9I4NO3 and a molecular weight of 746.85 g/mol . This compound is primarily used in the pharmaceutical industry as a reagent for the synthesis of various drugs and as a solvent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T4-FormicAcid-N-methylamide typically involves the formylation of amines. One common method is the reaction of an amine with formic acid under reflux conditions, which produces the formamide through a condensation reaction . Another approach involves the use of formylating agents such as chloral or formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic carbonylation, where carbon monoxide is used as the carbonyl source in the presence of a catalyst . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
T4-FormicAcid-N-methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
T4-FormicAcid-N-methylamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical drugs and as an intermediate in drug synthesis.
Industry: Applied in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of T4-FormicAcid-N-methylamide involves its interaction with specific molecular targets and pathways. The compound can act as a formylating agent, introducing formyl groups into other molecules. This modification can alter the biological activity of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine EP Impurity F: C21H13I6NO5, CAS No. 911661-90-0
Levothyroxine EP Impurity H: C13H6I4O4, CAS No. 2055-97-2
Levothyroxine EP Impurity I: C13H6I4O3, CAS No. 2016-06-0
Uniqueness
T4-FormicAcid-N-methylamide is unique due to its specific molecular structure, which includes multiple iodine atoms and a formyl group. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H9I4NO3 |
|---|---|
Molecular Weight |
746.84 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide |
InChI |
InChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21) |
InChI Key |
ADNRWAVHFKDKCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


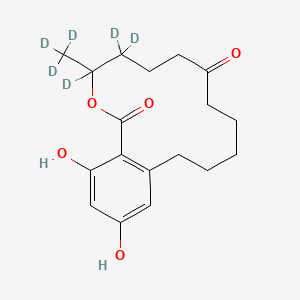

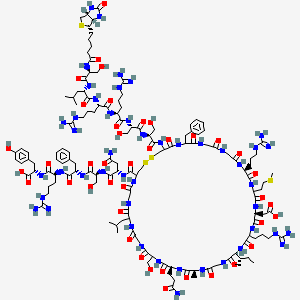
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)


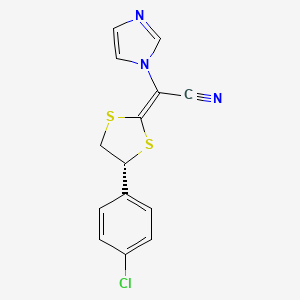
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)
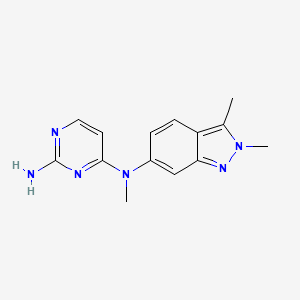
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
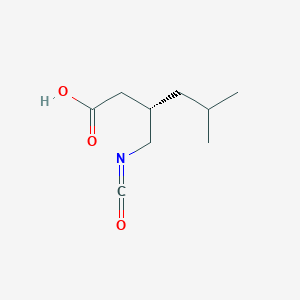
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
